tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
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Overview
Description
Tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate is a complex organic compound featuring a thiazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a thiazole derivative with a pyridine derivative in the presence of a base can yield the desired thiazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The thiazolopyridine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield oxo derivatives, while substitution of the tert-butyl ester can produce a variety of functionalized thiazolopyridine derivatives .
Scientific Research Applications
Tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The thiazolopyridine core is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate: Unique due to its specific functional groups and structural features.
Other Thiazolopyridine Derivatives: Similar core structure but different functional groups, leading to varied properties and applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
tert-butyl 2-(2-aminoethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-7-5-9-10(8-16)19-11(15-9)4-6-14/h4-8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCWQKWMPNDRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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